5S,6S-DiHETE
5S,6S-DiHETE
(5S,6S)-dihydroxy-(7E,9E,11Z,14Z)-icosatetraenoic acid is a leukotriene compound having double bonds in the 7-, 9-, 11- and 14-positions and 5(S)- and 6(S)-hydroxy substituents. It has a role as a Saccharomyces cerevisiae metabolite. It is a leukotriene and a dihydroxyicosatetraenoic acid. It is functionally related to an icosa-7,9,11,14-tetraenoic acid.
(5S,6S)-di-HETE is a metabolite found in or produced by Saccharomyces cerevisiae.
(5S,6S)-di-HETE is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
82948-87-6
VCID:
VC20828502
InChI:
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11-,15-13-/t18-,19-/m0/s1
SMILES:
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O
Molecular Formula:
C20H32O4
Molecular Weight:
336.5 g/mol
5S,6S-DiHETE
CAS No.: 82948-87-6
Cat. No.: VC20828502
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (5S,6S)-dihydroxy-(7E,9E,11Z,14Z)-icosatetraenoic acid is a leukotriene compound having double bonds in the 7-, 9-, 11- and 14-positions and 5(S)- and 6(S)-hydroxy substituents. It has a role as a Saccharomyces cerevisiae metabolite. It is a leukotriene and a dihydroxyicosatetraenoic acid. It is functionally related to an icosa-7,9,11,14-tetraenoic acid. (5S,6S)-di-HETE is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 82948-87-6 |
| Molecular Formula | C20H32O4 |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | (5S,6S,7Z,9Z,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |
| Standard InChI | InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11-,15-13-/t18-,19-/m0/s1 |
| Standard InChI Key | UVZBUUTTYHTDRR-QSWMWBCCSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C/C=C\C=C/[C@@H]([C@H](CCCC(=O)O)O)O |
| SMILES | CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |
| Canonical SMILES | CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |
| Appearance | Assay:≥98%A solution in ethanol |
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